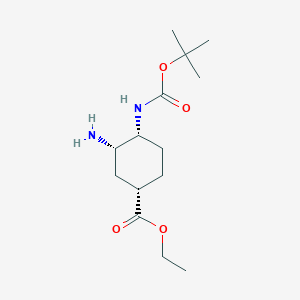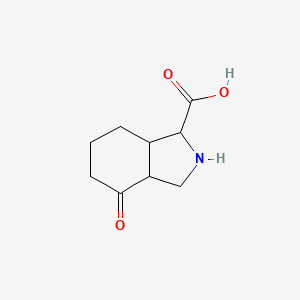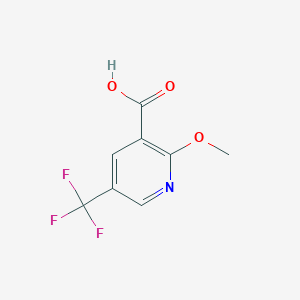
1-Methyl-7-nitroindazole-3-carboxylic acid
Vue d'ensemble
Description
1-Methyl-7-nitroindazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 . It is a derivative of indazole .
Synthesis Analysis
The synthesis of indazole derivatives, including 1-Methyl-7-nitroindazole-3-carboxylic acid, has been a subject of research . For instance, 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Indazole-3-carboxylic acid, another related compound, can be used in the synthesis of several other compounds .Molecular Structure Analysis
The molecular structure of 1-Methyl-7-nitroindazole-3-carboxylic acid consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The molecule also contains a carboxylic acid group and a nitro group .Relevant Papers Several papers were found during the search that may be relevant to 1-Methyl-7-nitroindazole-3-carboxylic acid. These include studies on the synthesis of indazole derivatives , the properties of indazoles , and the biological activity of related compounds .
Applications De Recherche Scientifique
Neuroprotective Effects in Parkinson's Disease
1-Methyl-7-nitroindazole-3-carboxylic acid, a derivative of 7-nitroindazole, shows potential as a neuroprotective agent. Studies have demonstrated its effectiveness in protecting against MPTP-induced parkinsonism in animal models. It inhibits neuronal nitric oxide synthase, which is implicated in the neurotoxicity associated with Parkinson's disease. This inhibition helps prevent striatal dopamine depletion and loss of neurons in the substantia nigra, potentially offering a therapeutic avenue for Parkinson's disease treatment (Hantraye et al., 1996), (Ferrante et al., 1999).
Potential for Combating Excitotoxicity
7-nitroindazole, closely related to 1-Methyl-7-nitroindazole-3-carboxylic acid, shows promise in protecting against excitotoxicity. This protection is significant in scenarios like global cerebral ischemia, where combining it with NMDA or AMPA receptor antagonists enhances neuroprotection. This suggests its potential in treating ischemic conditions by targeting multiple pathways contributing to cell death (Hicks et al., 1999).
Role in Synthesis and Chemical Transformations
1-Methyl-7-nitroindazole-3-carboxylic acid's derivatives have been utilized in various chemical syntheses and transformations. For instance, its role in synthesizing 3-formylindole-7-carboxylic acid and other chemical structures has been explored. These syntheses involve multiple steps, including esterification and reduction, demonstrating the compound's versatility in organic chemistry (Ge Yu-hua, 2006), (Chen Yi-fen et al., 2010).
Inhibition of Nitric Oxide Synthase in Various Models
The inhibition of neuronal nitric oxide synthase (nNOS) by derivatives of 1-Methyl-7-nitroindazole-3-carboxylic acid has shown protective effects in various disease models. This includes protection against neurotoxicity in the MPTP mouse model of Parkinson’s disease and potential therapeutic strategies for neurodegenerative diseases by modulating glial activation (Watanabe et al., 2008).
Protective Group for Carboxylic Acids in Organic Synthesis
The novel protective group (1-nosyl-5-nitroindol-3-yl)methyl ester derived from 1-Methyl-7-nitroindazole-3-carboxylic acid exhibits stability under a broad range of conditions. It's easily deprotected under mild conditions, making it an effective and orthogonal protective group for carboxylic acids in organic synthesis (Nishimura et al., 2008).
Propriétés
IUPAC Name |
1-methyl-7-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNKUIJBXIDOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201237329 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-7-nitroindazole-3-carboxylic acid | |
CAS RN |
1363381-06-9 | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201237329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Boc-3-Thia-7,9-diazabicyclo-[3.3.1]nonane-3,3-dioxide](/img/structure/B1403463.png)
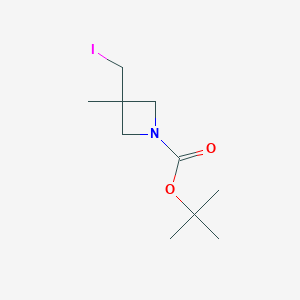
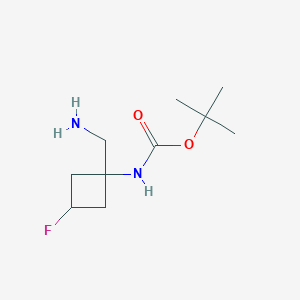
![3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1403468.png)

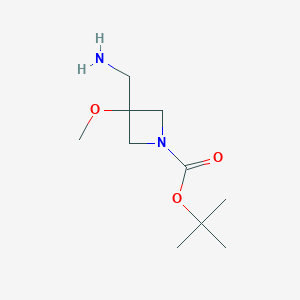
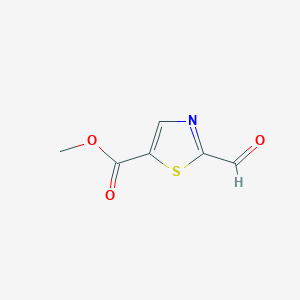
![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)
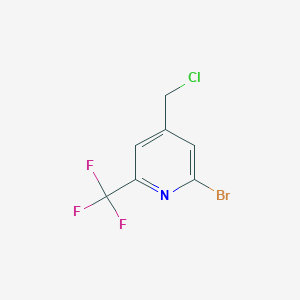
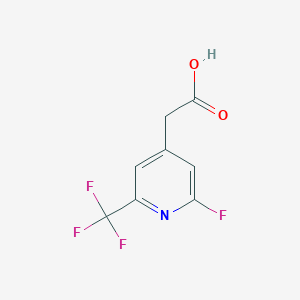
![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)
